molecular formula C11H13NO B8754267 1-(2-Cyanoethoxy)-2,5-dimethylbenzene

1-(2-Cyanoethoxy)-2,5-dimethylbenzene

Cat. No. B8754267
M. Wt: 175.23 g/mol
InChI Key: SOTBKEMVJMWGSP-UHFFFAOYSA-N
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Patent
US05663189

Procedure details

A mixture of 15.0 g of 2,5-dimethylphenol, 16.17 mL of acrylonitrile, and 0.75 mL of Triton-B (a 40% solution of benzyltrimethylammonium hydroxide in methanol) is heated to reflux overnight. The mixture is diluted with ethyl acetate and washed four times with 5% aqueous sodium hydroxide solution, two times with 3N hydrochloric solution, and two times with water. Drying of the organic layer with sodium sulfate, followed by filtration and evaporation provides 17.4 g of 1-(2-cyanoethoxy)-2,5-dimethylbenzene as a brown oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.17 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].[C:10](#[N:13])[CH:11]=[CH2:12].[OH-].C([N+](C)(C)C)C1C=CC=CC=1>CO.C(OCC)(=O)C>[C:10]([CH2:11][CH2:12][O:9][C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[CH3:1])#[N:13] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)O
Name
Quantity
16.17 mL
Type
reactant
Smiles
C(C=C)#N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed four times with 5% aqueous sodium hydroxide solution, two times with 3N hydrochloric solution, and two times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the organic layer with sodium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCOC1=C(C=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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